molecular formula C17H25NS B14313379 2-Decyl-1,3-benzothiazole CAS No. 116406-13-4

2-Decyl-1,3-benzothiazole

Cat. No.: B14313379
CAS No.: 116406-13-4
M. Wt: 275.5 g/mol
InChI Key: FWIRDJNVAUPONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The decyl group attached to the second position of the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with a decyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

C6H4(NH2)SH+C10H21CHOC6H4(NH)SC10H21+H2O\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{C}_{10}\text{H}_{21}\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{C}_{10}\text{H}_{21} + \text{H}_2\text{O} C6​H4​(NH2​)SH+C10​H21​CHO→C6​H4​(NH)SC10​H21​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

2-Decyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decyl-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to interact with cellular membranes and disrupt their integrity also contributes to its biological activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a decyl group.

    2-Phenyl-1,3-benzothiazole: Contains a phenyl group, leading to different chemical and biological properties.

    2-Hydroxy-1,3-benzothiazole: The presence of a hydroxyl group imparts different reactivity and solubility.

Uniqueness: 2-Decyl-1,3-benzothiazole is unique due to the long decyl chain, which affects its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and as surfactants .

Properties

CAS No.

116406-13-4

Molecular Formula

C17H25NS

Molecular Weight

275.5 g/mol

IUPAC Name

2-decyl-1,3-benzothiazole

InChI

InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3

InChI Key

FWIRDJNVAUPONL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.